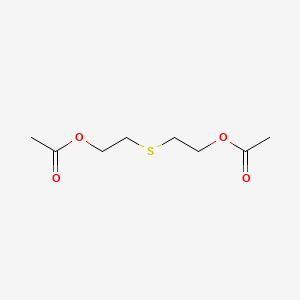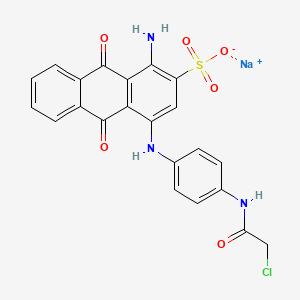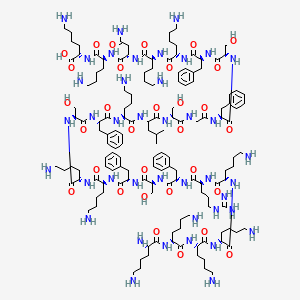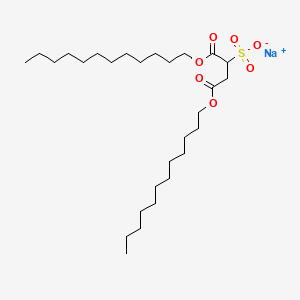
2,2'-Thiodiethanol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Thiodiethanol diacetate, also known as bis(β-thioethyl acetate), is an organosulfur compound with the molecular formula C₈H₁₄O₄S. It is a derivative of thiodiethanol, where the hydroxyl groups are replaced by acetate groups. This compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Thiodiethanol diacetate can be synthesized through the esterification of 2,2’-thiodiethanol with acetic anhydride. The reaction typically involves the following steps:
Reactants: 2,2’-Thiodiethanol and acetic anhydride.
Catalyst: A small amount of acid catalyst, such as sulfuric acid, may be used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Purification: The product is purified by distillation or recrystallization to obtain pure 2,2’-Thiodiethanol diacetate.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Thiodiethanol diacetate follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Thiodiethanol diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2’-thiodiethanol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2,2’-Thiodiethanol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiodiethanol derivatives.
Aplicaciones Científicas De Investigación
2,2’-Thiodiethanol diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2’-Thiodiethanol diacetate involves its ability to undergo hydrolysis and release 2,2’-thiodiethanol, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. Additionally, its oxidation products, such as sulfoxides and sulfones, can participate in redox reactions and influence cellular processes.
Comparación Con Compuestos Similares
2,2’-Thiodiethanol diacetate can be compared with other similar compounds, such as:
Thiodiglycol: Also known as bis(2-hydroxyethyl)sulfide, thiodiglycol is structurally similar but lacks the acetate groups. It is used as a solvent and in the production of mustard gas.
Diethylene glycol: This compound is similar in structure but contains oxygen atoms instead of sulfur. It is used as a solvent and in the production of antifreeze.
Thiodiethylene glycol: Similar to thiodiglycol but with additional hydroxyl groups, it is used in the production of polymers and as a solvent.
The uniqueness of 2,2’-Thiodiethanol diacetate lies in its acetate groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
4275-28-9 |
|---|---|
Fórmula molecular |
C8H14O4S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-(2-acetyloxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C8H14O4S/c1-7(9)11-3-5-13-6-4-12-8(2)10/h3-6H2,1-2H3 |
Clave InChI |
HWLINJPYLXLANY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCSCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)





![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)




